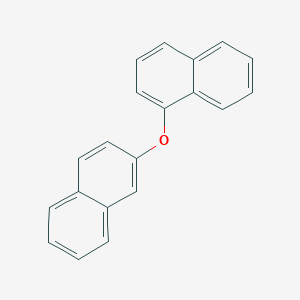

Naphthalene, 1-(2-naphthalenyloxy)-

Description

Properties

CAS No. |

611-49-4 |

|---|---|

Molecular Formula |

C20H14O |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

1-naphthalen-2-yloxynaphthalene |

InChI |

InChI=1S/C20H14O/c1-2-8-17-14-18(13-12-15(17)6-1)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14H |

InChI Key |

HGNMIEUZAKTBOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Pertaining to Naphthalene, 1 2 Naphthalenyloxy

Oxidative Transformations and Radical Chemistry Involving Naphthyloxy Groups

The naphthalene (B1677914) rings within Naphthalene, 1-(2-naphthalenyloxy)- are susceptible to oxidative transformations, often proceeding through radical-based mechanisms. The chemistry of the naphthyloxy group is closely related to that of naphthols, which can undergo oxidative coupling reactions.

Research has demonstrated that 2-naphthol (B1666908) derivatives can be coupled oxidatively using transition metal catalysts, such as those based on copper or iron, to form 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. rsc.orgmdpi.com These reactions proceed via the formation of naphthoxyl radical intermediates. The metal catalyst facilitates the one-electron oxidation of the naphtholate to generate a radical species, which then dimerizes. It is plausible that the naphthyloxy moieties in the target diaryl ether could be activated under similar oxidative conditions, potentially leading to intramolecular cyclization or intermolecular coupling if appropriate radical-accepting substrates are present.

Furthermore, the naphthalene core itself is a target for oxidation. The oxidation of naphthalene can lead to the formation of naphthoquinones. For instance, a Manganese(IV)-bis(hydroxo) complex has been shown to oxidize naphthalene to 1,4-naphthoquinone. acs.org The proposed mechanism involves a proton-coupled electron transfer (PCET) reaction to generate a naphthalene radical cation, which is then further oxidized. acs.org Such pathways suggest that under strong oxidative conditions, one or both naphthalene rings in Naphthalene, 1-(2-naphthalenyloxy)- could be transformed into quinone-like structures, which may be followed by ring cleavage. Oxidative free radical reactions facilitated by transition metals like Manganese(III) acetate (B1210297) are known to promote carbon-carbon bond formation by generating electrophilic radicals that can react with various functional groups. libretexts.org

Rearrangement Processes of Naphthalene Oxide Intermediates

The formation of naphthols, the precursors to the naphthyloxy groups in the title compound, can occur through the metabolic or chemical oxidation of naphthalene. A key step in this process is the formation of a naphthalene oxide intermediate, which undergoes a characteristic rearrangement. The enzymatic hydroxylation of aromatic compounds often involves an intramolecular migration known as the NIH shift. wikipedia.org

Specifically, the oxidation of naphthalene can produce naphthalene 1,2-oxide. This epoxide is an obligatory intermediate in the formation of 1-naphthol (B170400). acs.org The subsequent rearrangement of naphthalene 1,2-oxide to 1-naphthol proceeds spontaneously and is a classic example of the NIH shift. nih.gov In this mechanism, the opening of the epoxide ring to form a carbocation is accompanied by a 1,2-hydride shift. When isotopically labeled naphthalenes are used, the deuterium (B1214612) label migrates from the C1 position to the C2 position during the formation of the phenol (B47542). acs.orgacs.org Studies using [1-²H]naphthalene and [2-²H]naphthalene showed significant retention of the deuterium label in the resulting 1-naphthol, providing strong evidence for the naphthalene 1,2-oxide intermediate and the NIH shift mechanism. acs.orgnih.gov This acid-catalyzed isomerization is mechanistically distinct from isomerizations at neutral or basic pH. acs.org

| Starting Compound | Product | Deuterium Retention | Significance | Reference |

|---|---|---|---|---|

| [1-²H]Naphthalene | 1-Naphthol | 68% | Confirms rearrangement via naphthalene 1,2-oxide intermediate. | nih.gov |

| [2-²H]Naphthalene | 1-Naphthol | 74% | Confirms hydride shift mechanism. | nih.gov |

| [1-²H]- or [2-²H]Naphthalene (microsomal hydroxylation) | 1-Naphthol | ~65% | Provides evidence for naphthalene 1,2-oxide as a metabolic intermediate. | acs.org |

Photochemical Degradation Pathways of Naphthalene-Based Compounds

Naphthalene-based compounds, including diaryl ethers, are subject to degradation upon exposure to light, a process known as photolysis or photochemical degradation. The mechanisms of these reactions are complex and often involve radical species.

The photolysis of the parent diphenyl ether can lead to homolysis of the C-O bond, yielding phenoxyl radicals. tandfonline.com For unsymmetrical diaryl ethers, the cleavage typically occurs to produce the more stable of the two possible aryloxy radicals. tandfonline.com In the context of Naphthalene, 1-(2-naphthalenyloxy)-, UV irradiation could induce cleavage of the ether bond. Another potential pathway is photosolvolysis, where in a protic solvent, the ether undergoes cleavage to form a naphthol and a solvent-adduct of the other naphthalene ring. tandfonline.com

More advanced degradation methods utilize photocatalysis, often with semiconductor nanoparticles like TiO₂ or ZnO. In these systems, UV irradiation generates electron-hole pairs in the catalyst. The highly reactive species responsible for degradation are photogenerated holes (h⁺), superoxide (B77818) radicals (O₂⁻•), and hydroxyl radicals (•OH). acs.org These radicals can attack the naphthalene ring system, leading to hydroxylated intermediates, such as naphthols, and eventually ring-opening to form products like phthalic acid derivatives. pnas.org Recent studies on the photodegradation of diaryl ethers using visible-light photoredox catalysis have shown that the reaction can be initiated by a single electron transfer (SET) from the ether to an excited photocatalyst, generating a radical cation of the ether which subsequently reacts. nih.govacs.org

Computational Approaches to Reaction Mechanism Analysis

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms associated with molecules like Naphthalene, 1-(2-naphthalenyloxy)-. Methods such as Density Functional Theory (DFT) are frequently employed to investigate the energetics and pathways of these reactions. nih.gov

For ether formation, computational studies on the Ullmann condensation have been used to model the reaction of metal phenoxides with halobenzenes. nih.gov These studies calculate the energy barriers for the reaction and can predict the influence of substituents on the reaction rate. Such calculations have shown that the major component of the activation energy is the energy required to distort the aryl halide into its geometry at the transition state. nih.gov They also clarify the role of the metal cation, which facilitates the displacement of the leaving group. nih.gov

Computational methods are also applied to study radical reactions and photochemical processes. For example, the generation of aryl radicals, which are key intermediates in many of the discussed transformations, can be modeled to understand their subsequent reactions, such as hydrogen atom transfer (HAT) processes. nih.gov Furthermore, quantum mechanical cluster approaches based on DFT can be used to model enzyme active sites to investigate the mechanism and stereospecificity of enzymatic reactions, such as the DHPase-catalyzed conversion which provides mechanistic insight applicable to other hydrolytic enzymes. rsc.org These computational models allow for the characterization of transition states and reaction intermediates that may be too transient to observe experimentally, providing a detailed, atomistic understanding of the reaction pathway. rsc.org

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Diaryl Ether Formation (Ullmann) | DFT (B3LYP) | Calculated reaction barriers; showed activation energy is dominated by reactant distortion. | nih.gov |

| Enzymatic Hydrolysis (DHPase) | DFT (Quantum Cluster) | Characterized transition states and intermediates; explained stereospecificity. | rsc.org |

| Germylene Reactions with Ethers | Laser Flash Photolysis & DFT | Identified reversible Lewis acid-base complex formation prior to proton transfer. | acs.org |

| Aryl Radical Generation | - | Modeled 1,5-HAT processes and subsequent cyclizations of aryl radicals. | nih.gov |

Theoretical and Computational Investigations of Naphthalene, 1 2 Naphthalenyloxy

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for this purpose.

Analysis of Chemical Bonding: Electron Density, Mulliken Population, and Natural Bond Orbital (NBO) Analysis

The distribution of electrons within a molecule dictates its chemical bonding and reactivity. Several computational techniques are used to analyze this distribution.

The electron density itself, a key output of DFT calculations, reveals the regions where electrons are concentrated. Analysis of the electron density can identify covalent bonds, lone pairs, and regions susceptible to electrophilic or nucleophilic attack.

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule by partitioning the electron density among the atoms. While widely used due to its simplicity, it is known to be sensitive to the choice of basis set. For a molecule like Naphthalene (B1677914), 1

Advanced Spectroscopic Characterization of Naphthalene, 1 2 Naphthalenyloxy Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. uobasrah.edu.iq For "Naphthalene, 1-(2-naphthalenyloxy)-", both ¹H and ¹³C NMR are employed to map out the proton and carbon frameworks of the molecule.

¹H NMR: The proton NMR spectrum of 1,2'-dinaphthyl ether displays a complex series of signals in the aromatic region, typically between 7.0 and 8.2 ppm. These signals arise from the 14 non-equivalent protons on the two naphthalene (B1677914) rings. The specific chemical shifts and coupling patterns are influenced by the ether linkage and the relative positions on the naphthyl groups. The integration of these signals confirms the presence of 14 protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are instrumental in assigning which protons are coupled to each other within the same ring system.

¹³C NMR: The ¹³C NMR spectrum provides information on the 20 unique carbon atoms in the molecule. researchgate.net The carbon atoms directly bonded to the ether oxygen (C-1 and C-2') appear at distinct chemical shifts compared to the other aromatic carbons due to the oxygen's electronegativity. The quaternary carbons of the naphthalene rings also have characteristic shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although in this aromatic compound, it primarily helps in identifying the CH carbons. mdpi.com Heteronuclear correlation experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively linking each proton to its directly attached carbon and to carbons two or three bonds away, respectively, thereby confirming the ether linkage between the C-1 of one naphthalene ring and the C-2 of the other. mdpi.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. tanta.edu.eg The FTIR spectrum of "Naphthalene, 1-(2-naphthalenyloxy)-" is characterized by several key absorption bands.

The most prominent features include:

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the aryl-ether linkage are key identifiers. These typically appear in the region of 1270-1230 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric). The presence of these strong bands is indicative of the ether functionality.

Aromatic C-H Stretching: Vibrations corresponding to the stretching of the C-H bonds on the naphthalene rings are observed above 3000 cm⁻¹.

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations (puckering) of the aromatic C-H bonds appear in the 900-675 cm⁻¹ range. The specific pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. researchgate.net

It's important to note that for a vibration to be IR active, it must induce a change in the molecule's dipole moment. libretexts.orglibretexts.org The various stretching and bending motions in the asymmetric 1,2'-dinaphthyl ether molecule lead to a rich and characteristic FTIR spectrum. su.seyoutube.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of "Naphthalene, 1-(2-naphthalenyloxy)-" and to study its fragmentation patterns, which can provide additional structural information.

For 1,2'-dinaphthyl ether (C₂₀H₁₄O), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 270.32 g/mol ). nih.govnist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Under electron ionization (EI), the molecular ion can undergo fragmentation. Common fragmentation pathways for ethers include cleavage of the C-O bond. For 1,2'-dinaphthyl ether, this could lead to the formation of naphthoxy and naphthyl radicals and cations. The fragmentation pattern provides a unique fingerprint that aids in the identification of the compound. The nitrogen rule in mass spectrometry, which relates the molecular weight to the number of nitrogen atoms, would indicate an even-numbered molecular weight for this compound, consistent with the absence of nitrogen. libretexts.org

X-ray Crystallography for Solid-State Structure Elucidation

A crystallographic study would precisely define the dihedral angle between the two naphthalene ring systems, which is a key conformational feature. It would also provide exact measurements of the C-O-C bond angle and the C-O bond lengths. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or C-H···π interactions that might be present. nih.goviucr.org Such studies have been performed on related naphthalene derivatives, providing detailed structural parameters. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). uobabylon.edu.iq The UV-Vis spectrum of "Naphthalene, 1-(2-naphthalenyloxy)-" is dominated by π → π* transitions within the extensive conjugated system of the two naphthalene rings.

The spectrum typically shows multiple absorption bands characteristic of the naphthyl chromophores. Compared to unsubstituted naphthalene, which has characteristic absorption bands (¹Lₐ and ¹Lₑ), the ether substituent and the extended conjugation can cause a bathochromic (red) shift to longer wavelengths and may also affect the intensity of the absorptions (hyperchromic or hypochromic effects). researchgate.netomlc.org The absorption spectrum of 1-naphthyl acetate (B1210297), a related compound, shows a shift to longer wavelengths compared to naphthalene itself. researchgate.net Theoretical calculations can complement experimental spectra to assign the observed electronic transitions. ijcesen.com

Advanced Analytical Techniques for Compound Characterization

Beyond the primary spectroscopic methods, other advanced analytical techniques are employed to ensure the purity and further characterize "Naphthalene, 1-(2-naphthalenyloxy)-".

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the compound from any impurities or byproducts from a synthesis. nist.gov The retention time in chromatography is a characteristic property under specific conditions (e.g., column type, mobile phase, temperature). Coupling these separation techniques with a mass spectrometer (e.g., GC-MS, LC-MS) allows for the identification of the separated components based on their mass spectra.

Elemental Analysis: This technique determines the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in the compound. The experimental values are compared against the theoretical percentages calculated from the molecular formula (C₂₀H₁₄O) to confirm the compound's elemental composition.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine thermal properties like the melting point and decomposition temperature, which are important physical characteristics of the compound.

These combined analytical approaches provide a comprehensive characterization of "Naphthalene, 1-(2-naphthalenyloxy)-", confirming its identity, structure, purity, and fundamental properties.

Supramolecular Chemistry and Self Assembly of Naphthalene, 1 2 Naphthalenyloxy Derived Structures

Formation of Self-Assembled Systems

Currently, there is no specific research detailing the formation of self-assembled systems derived from Naphthalene (B1677914), 1-(2-naphthalenyloxy)-. The flexible ether linkage between the two naphthalene units might be expected to influence the geometry and stability of potential assemblies, but without experimental data, the nature of such systems remains unknown.

Non-Covalent Interactions in Naphthalenyloxy Assemblies: Hydrogen Bonding and Pi-Stacking

While π-π stacking interactions are a hallmark of naphthalene-containing structures, specific studies quantifying these forces or identifying the presence of hydrogen bonding in assemblies of Naphthalene, 1-(2-naphthalenyloxy)- have not been reported. The relative orientation of the two naphthalene rings, dictated by the ether bridge, would be a critical factor in determining the nature and strength of any π-stacking.

Host-Guest Interactions and Inclusion Complex Formation

The ability of Naphthalene, 1-(2-naphthalenyloxy)- to act as a host or guest in inclusion complexes is an area that awaits exploration. The shape and electronic properties of the molecule suggest potential for forming complexes with suitable partners, but no such host-guest systems have been documented.

Molecular Recognition Phenomena in Naphthalenyloxy Scaffolds

Molecular recognition is predicated on specific and directional non-covalent interactions. As the fundamental self-assembly and interaction modes of Naphthalene, 1-(2-naphthalenyloxy)- are yet to be studied, its capacity for molecular recognition remains an open question.

Dynamic Supramolecular Transformations

The potential for Naphthalene, 1-(2-naphthalenyloxy)- to participate in dynamic supramolecular systems, where the assembly and disassembly of structures can be controlled by external stimuli, is an intriguing possibility. However, no research has been published in this area to date.

Photophysical Properties of Naphthalene, 1 2 Naphthalenyloxy and Analogues

Fluorescence and Phosphorescence Studies

The emission of light from Naphthalene (B1677914), 1-(2-naphthalenyloxy)- and related compounds occurs from electronically excited states. Fluorescence is the spin-allowed emission from the lowest singlet excited state (S₁), while phosphorescence is the spin-forbidden emission from the lowest triplet excited state (T₁).

Quantum Yield Determination

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For naphthalene derivatives, Φf can vary significantly depending on the substitution pattern and the solvent.

In a study on naphthalene-bridged disilanes, the fluorescence quantum yield was found to be highly dependent on the solvent polarity nih.gov. For example, a symmetric naphthalene disilane (B73854) derivative exhibited a low quantum yield in non-polar cyclohexane (B81311) (Φf = 0.02) but a significantly higher yield in polar acetonitrile (B52724) (Φf = 0.38) nih.gov. This highlights the role of the environment in modulating the deactivation pathways of the excited state. For naphthalene-substituted oligothiophenes, the fluorescence quantum yields were also determined in various solvents, showing a dependence on the solvent environment researchgate.net. While a specific quantum yield for Naphthalene, 1-(2-naphthalenyloxy)- has not been reported, it is expected that its Φf would be influenced by the rigidity of the molecule and the polarity of the solvent, in line with the behavior of its analogues.

Table 1: Fluorescence Quantum Yields of Selected Naphthalene Derivatives in Different Solvents

| Compound | Solvent | Fluorescence Quantum Yield (Φf) |

| Symmetric Naphthalene Disilane | Cyclohexane | 0.02 nih.gov |

| Symmetric Naphthalene Disilane | Toluene | 0.04 nih.gov |

| Symmetric Naphthalene Disilane | Tetrahydrofuran | 0.12 nih.gov |

| Symmetric Naphthalene Disilane | Acetonitrile | 0.38 nih.gov |

| Naphthalene-α-oligothiophene (n=1) | Methylcyclohexane | 0.09 researchgate.net |

| Naphthalene-α-oligothiophene (n=2) | Methylcyclohexane | 0.13 researchgate.net |

This table presents data for analogue compounds to illustrate the range of quantum yields observed for naphthalene derivatives under different conditions.

Photostability and Degradation under Irradiation

The photostability of a compound refers to its ability to withstand exposure to light without undergoing chemical change. The ether linkage in dinaphthyl ethers can be susceptible to photochemical cleavage.

Studies on the photodegradation of related diphenyl ethers have shown that these compounds can undergo photochemical reactions under UV light. For example, the photodegradation of 4,4'-dibrominated diphenyl ether in a micellar solution was found to follow pseudo-first-order kinetics nih.gov. The degradation pathways included debromination and cleavage of the C-O bond, leading to the formation of various photoproducts nih.gov. This suggests that Naphthalene, 1-(2-naphthalenyloxy)- could also be susceptible to photodegradation, particularly through the cleavage of the ether bond, upon prolonged exposure to UV radiation. The specific degradation pathways and rates would likely depend on the irradiation wavelength, the solvent, and the presence of other reactive species.

Excited State Dynamics and Lifetimes

The excited state lifetime (τ) is the average time a molecule spends in an excited state before returning to the ground state. For fluorescent molecules, this is typically on the nanosecond timescale.

In a study of a naphthalene-appended dinuclear iron-oxo complex, biphasic emission decay was observed, with a short lifetime component of 4.6 ± 1 ns attributed to a singlet excimer and a longer component of 47 ± 1 ns assigned to the S₀-S₁ fluorescence of the naphthalene moiety nih.gov. The fluorescence lifetimes of naphthalene-substituted oligothiophenes have also been measured and were found to vary with the solvent and the length of the oligothiophene chain researchgate.net. Theoretical studies on fluorene-phenylene copolymers have predicted radiative lifetimes in the sub-nanosecond range nih.gov. These findings suggest that the excited state of Naphthalene, 1-(2-naphthalenyloxy)- would likely have a lifetime in the nanosecond range, with the exact value being influenced by factors such as conformational flexibility and solvent interactions.

Table 2: Excited State Lifetimes of Selected Naphthalene Analogues

| Compound | Lifetime (τ) | Notes |

| Naphthalene-appended dinuclear iron-oxo complex | 4.6 ± 1 ns | Attributed to singlet excimer nih.gov |

| Naphthalene-appended dinuclear iron-oxo complex | 47 ± 1 ns | Attributed to naphthalene S₀-S₁ fluorescence nih.gov |

| Fluorene-phenylene copolymer (extrapolated) | 0.51 - 0.55 ns | Predicted radiative lifetimes nih.gov |

This table presents data for analogue compounds to illustrate the typical excited state lifetimes observed for related systems.

Excimer Formation and Energy Transfer Mechanisms

An excimer is an excited-state dimer that is formed from the association of an excited molecule and a ground-state molecule of the same species. In molecules containing two chromophores, such as dinaphthyl ethers, intramolecular excimer formation can occur if the two naphthalene moieties can adopt a co-facial arrangement.

The formation of intramolecular excimers is a well-documented phenomenon in dinaphthylalkanes and related compounds nih.gov. In a naphthalene-appended dinuclear iron-oxo complex, the formation of a singlet excimer between the two naphthylacetate groups was identified, which was likely mediated by the structural constraints of the complex nih.gov. For naphthalene-bridged disilanes, excimer formation was observed in non-polar solvents and was found to be dependent on the length of the disilane tether, with a tetramethyldisilane bridge providing the optimal distance for excimer fluorescence nih.gov. This indicates that the flexibility and length of the linker between the two naphthalene units are crucial for excimer formation. In Naphthalene, 1-(2-naphthalenyloxy)-, the ether linkage provides a degree of flexibility that could allow for the necessary conformational changes to form an intramolecular excimer, particularly in non-polar solvents where solute-solvent interactions are weaker.

Energy transfer is another important process that can occur in bichromophoric systems. This can happen through space (Förster resonance energy transfer, FRET) or through bonds (Dexter energy transfer). In Naphthalene, 1-(2-naphthalenyloxy)-, the proximity of the two naphthalene rings could facilitate efficient intramolecular energy transfer.

Solvatochromism and Environmental Effects on Photophysics

Solvatochromism is the change in the absorption or emission spectrum of a chromophore when the polarity of the solvent is changed wikipedia.org. This effect arises from the differential solvation of the ground and excited states of the molecule wikipedia.org.

Naphthalene derivatives often exhibit solvatochromism. For instance, dansyl derivatives, which contain a naphthalene ring, show a significant Stokes shift as the solvent polarity increases, which is indicative of a change in the molecular dipole moment upon excitation nih.gov. The emission mechanism in these compounds can involve locally excited states and intramolecular charge transfer nih.gov. Similarly, the fluorescence properties of a series of naphthalene-containing solvatochromic fluorophores were found to be highly dependent on solvent polarity, with large Stokes shifts observed in more polar solvents nih.gov. For Naphthalene, 1-(2-naphthalenyloxy)-, it is expected that its fluorescence spectrum would exhibit solvatochromic shifts. In polar solvents, the excited state, which may have a larger dipole moment than the ground state, would be stabilized to a greater extent, leading to a red-shift in the emission maximum compared to non-polar solvents.

Luminescence Quenching Mechanisms

Luminescence quenching is any process that decreases the fluorescence intensity of a given substance. Quenching can occur through various mechanisms, including electron transfer, energy transfer, and heavy-atom effects.

The fluorescence of naphthalene derivatives can be quenched by electron donors or acceptors dtic.mil. The efficiency of quenching often correlates with the free energy of the electron transfer process. In photoinduced electron transfer (PeT) based fluorescent probes, the fluorescence is quenched in the presence of an electron donor or acceptor and can be "switched on" by a chemical reaction that inhibits the PeT process rsc.org. For Naphthalene, 1-(2-naphthalenyloxy)-, its fluorescence could potentially be quenched by various molecules. For example, electron-deficient molecules could act as quenchers through a photoinduced electron transfer from the excited dinaphthyl ether to the quencher. Conversely, electron-rich molecules could quench the fluorescence by donating an electron to the excited dinaphthyl ether. The efficiency of such quenching processes would depend on the redox potentials of the quencher and the excited state of the dinaphthyl ether.

Advanced Applications of Naphthalene, 1 2 Naphthalenyloxy in Materials Science

Design and Synthesis of Naphthalenyloxy-Based Polymers

The synthesis of polymers from naphthalene-based monomers is a well-established field, employing various polymerization techniques to create materials with tailored properties. Methods such as direct arylation polymerization (DAP), Suzuki polycondensation, and Friedel-Crafts crosslinking are commonly used to produce a range of naphthalene-containing polymers. nih.govnih.gov For instance, poly[(5,5'-(2,3-bis(2-ethylhexyloxy)naphthalene-1,4-diyl)bis(thiophene-2,2′-diyl))-alt-(2,1,3-benzothiadiazole-4,7-diyl)] (PEHONDTBT) has been synthesized via DAP for potential use in organic solar cells. nih.gov This process demonstrates the feasibility of incorporating substituted naphthalene (B1677914) units into conjugated polymer backbones.

Another approach involves the one-pot polycondensation of naphthalene derivatives, such as the synthesis of a porous polyaminal-linked polymer from naphthalene and melamine. mdpi.com This method highlights the versatility of naphthalene-based building blocks in creating functional porous materials.

Despite these advances with other naphthalene derivatives, there is no specific information available in the reviewed literature on the design and synthesis of polymers using Naphthalene, 1-(2-naphthalenyloxy)- as a monomer. The synthetic routes and polymerization conditions for this particular compound have not been reported.

Development of Materials with Specific Optical and Electrical Characteristics

The inherent aromaticity and extended π-conjugation of the naphthalene moiety make it a prime candidate for developing materials with interesting optical and electrical properties. Research on various naphthalene derivatives has demonstrated their potential in this area. For example, thin-film transistors have been fabricated using a series of naphthalene derivatives, achieving significant charge carrier mobilities. nih.gov

Furthermore, the introduction of different functional groups onto the naphthalene core allows for the tuning of its electronic properties. For instance, the synthesis of 2,3-dialkoxynaphthalene-based conjugated copolymers has been shown to yield materials with specific band gaps and energy levels, crucial for applications in organic electronics. nih.gov

However, the specific optical and electrical characteristics of materials derived from Naphthalene, 1-(2-naphthalenyloxy)- remain uncharacterized. Without experimental data on its absorption, emission, conductivity, and other relevant properties, its potential for applications in optoelectronics cannot be assessed.

Fabrication of Tunable and Semiconducting Materials

The development of tunable and semiconducting materials is a major focus of materials science, with applications ranging from transistors to sensors. Naphthalene-based compounds have shown promise in this domain. For instance, ambipolar organic field-effect transistors (OFETs) have been successfully fabricated using naphthalene derivatives in combination with other organic semiconductors. nih.gov The performance of these devices can be tuned by modifying the device architecture and the specific naphthalene derivative used.

While the broader class of naphthalene-based polymers offers a platform for creating semiconducting materials, the specific contribution of the 1-(2-naphthalenyloxy)naphthalene structure to semiconducting properties is unknown. There are no published studies on the fabrication of tunable or semiconducting materials based on this compound.

Role of Naphthyloxy Structures in Functional Material Architectures

The architecture of a material at the molecular level plays a critical role in determining its macroscopic properties. The incorporation of rigid and planar structures like the naphthalene core can influence the packing and morphology of polymers, which in turn affects their thermal stability, mechanical strength, and charge transport capabilities. The "building-blocks approach" in designing organic semiconductors often utilizes such rigid aromatic units to achieve desired performance characteristics. nih.gov

The introduction of a naphthyloxy group, as in Naphthalene, 1-(2-naphthalenyloxy)- , could theoretically influence the resulting material's architecture in several ways. The bulky and somewhat flexible ether linkage might disrupt close packing, potentially leading to materials with higher solubility or different morphological features compared to more rigid naphthalene polymers. However, without experimental evidence, these remain speculative hypotheses. The role of the 1-(2-naphthalenyloxy)naphthalene moiety in dictating the architecture of functional materials is an open area for research.

Future Research Directions and Emerging Trends for Naphthalene, 1 2 Naphthalenyloxy

Exploration of Novel Synthetic Pathways

Current synthetic strategies for diaryl ethers often rely on classical methods such as the Ullmann condensation. While effective, these methods can require harsh reaction conditions and may not be suitable for substrates with sensitive functional groups. Future research will likely focus on the development of more efficient and versatile synthetic routes to Naphthalene (B1677914), 1-(2-naphthalenyloxy)- and its derivatives.

One promising avenue is the application of modern cross-coupling reactions. Methodologies like the Buchwald-Hartwig amination, adapted for C-O bond formation, could offer milder reaction conditions and broader substrate scope. The development of novel catalyst systems, including those based on palladium, copper, or nickel, will be crucial in achieving high yields and selectivity. These advancements would not only streamline the synthesis of the parent compound but also facilitate the creation of a diverse library of derivatives with tailored properties.

Another emerging trend is the exploration of greener synthetic methods. This includes the use of more environmentally benign solvents, catalyst-free reactions, and energy-efficient processes such as mechanochemistry or flow chemistry. These approaches aim to reduce the environmental impact of chemical synthesis while potentially offering unique reactivity and selectivity. A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Advanced Cross-Coupling | Milder conditions, broader substrate scope, higher yields | Development of novel palladium, copper, or nickel catalysts |

| Green Chemistry Approaches | Reduced environmental impact, potential for novel reactivity | Utilization of benign solvents, mechanochemistry, and flow chemistry |

| C-H Activation Strategies | Increased atom economy, direct functionalization | Design of catalysts for selective C-H/C-O bond formation |

Advanced Spectroscopic Probing of Molecular Interactions

A detailed understanding of the intramolecular and intermolecular interactions of Naphthalene, 1-(2-naphthalenyloxy)- is fundamental to unlocking its potential. While standard spectroscopic techniques provide basic structural information, future research will necessitate the use of more advanced methods to probe the subtle dynamics of this molecule.

Two-dimensional nuclear magnetic resonance (2D-NMR) techniques, such as NOESY and ROESY, can provide detailed insights into the through-space proximity of the two naphthalene rings, revealing information about the preferred conformations and rotational barriers around the ether linkage. Furthermore, advanced solid-state NMR (ssNMR) spectroscopy could be employed to study the packing and intermolecular interactions in the crystalline state, which is crucial for understanding its properties in solid-state devices.

Time-resolved fluorescence and transient absorption spectroscopy are powerful tools for investigating the excited-state dynamics of Naphthalene, 1-(2-naphthalenyloxy)-. These techniques can elucidate the pathways of energy relaxation and charge transfer between the two naphthalene moieties upon photoexcitation. Such studies are essential for designing molecules with specific photophysical properties for applications in optoelectronics and sensing.

| Spectroscopic Technique | Information Gained | Potential Impact |

| 2D-NMR (NOESY, ROESY) | Conformational preferences, rotational barriers | Design of molecules with specific shapes for host-guest chemistry |

| Solid-State NMR (ssNMR) | Crystal packing, intermolecular interactions | Understanding and predicting solid-state properties |

| Time-Resolved Spectroscopy | Excited-state dynamics, energy and charge transfer | Development of materials for optoelectronic and sensing applications |

High-Throughput Computational Screening and Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rapid screening of virtual compound libraries and the rational design of molecules with desired properties. High-throughput computational screening can be employed to explore the vast chemical space of Naphthalene, 1-(2-naphthalenyloxy)- derivatives.

By systematically modifying the substitution patterns on the naphthalene rings in silico, it is possible to predict how these changes will affect key properties such as electronic structure, absorption and emission spectra, and binding affinities. This computational pre-screening can significantly accelerate the discovery of new materials by identifying the most promising candidates for experimental synthesis and characterization.

Furthermore, advanced computational methods like density functional theory (DFT) and time-dependent DFT (TD-DFT) can provide a deep understanding of the electronic and photophysical properties of these molecules. Molecular dynamics (MD) simulations can be used to study their conformational dynamics and interactions with other molecules or materials, providing insights that are often difficult to obtain through experiments alone. The synergy between high-throughput screening and detailed quantum chemical calculations will be a powerful engine for innovation in this area.

Integration into Advanced Supramolecular Systems

The rigid and aromatic nature of the naphthalene units in Naphthalene, 1-(2-naphthalenyloxy)- makes it an excellent building block for the construction of advanced supramolecular systems. nih.gov Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a bottom-up approach to creating complex and functional materials. nih.gov

This compound could be incorporated into various supramolecular architectures, such as macrocycles, cages, and polymers. For instance, by introducing appropriate recognition motifs, it could be used to create host molecules for the selective binding of guest species. The photophysical properties of the naphthalene units could be harnessed to create fluorescent sensors that signal the presence of specific analytes.

Another exciting direction is the use of Naphthalene, 1-(2-naphthalenyloxy)- as a component in self-assembling systems. The π-π stacking interactions between the naphthalene rings can drive the formation of ordered aggregates, such as nanofibers or liquid crystals. The ability to control the self-assembly process by modifying the molecular structure or external stimuli could lead to the development of novel materials with applications in areas such as organic electronics and nanotechnology.

Tailoring Photophysical Properties for Specific Applications

The photophysical properties of naphthalene derivatives, such as their absorption and fluorescence, are highly sensitive to their chemical environment and substitution pattern. mdpi.com This tunability makes Naphthalene, 1-(2-naphthalenyloxy)- a promising platform for the development of materials with tailored optical properties for a wide range of applications.

For example, by introducing electron-donating or electron-withdrawing groups onto the naphthalene rings, it is possible to shift the absorption and emission wavelengths, as well as modulate the fluorescence quantum yield and lifetime. mdpi.com This could lead to the development of novel fluorescent probes for bioimaging, organic light-emitting diodes (OLEDs) with specific emission colors, or photosensitizers for photodynamic therapy.

Furthermore, the interaction between the two naphthalene units can lead to unique photophysical phenomena, such as excimer or exciplex formation. These excited-state species have distinct emission properties that could be exploited for ratiometric sensing or as probes for molecular proximity. A thorough investigation of the structure-property relationships will be key to unlocking the full potential of Naphthalene, 1-(2-naphthalenyloxy)- in the field of photophysics and its applications. nih.govnih.gov

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for assessing the systemic toxicity of naphthalene derivatives like 1-(2-naphthalenyloxy)-naphthalene?

- Methodology : Follow systematic review protocols outlined in toxicological profiles, such as the ATSDR framework . Key steps include:

- Literature screening : Use inclusion criteria (Table B-1) covering routes of exposure (inhalation, oral, dermal), health outcomes (respiratory, hepatic, renal effects), and study types (human/animal) .

- Data extraction : Collect data on dose-response relationships, species-specific effects, and experimental conditions (e.g., exposure duration) .

- Risk of bias assessment : Apply tools like Table C-6 to evaluate randomization, blinding, and exposure characterization in human studies .

Q. How can researchers synthesize 1-(2-naphthalenyloxy)-naphthalene derivatives for toxicity studies?

- Synthesis routes :

- Etherification : React 2-naphthol with 1-naphthyl bromide under alkaline conditions.

- Catalytic coupling : Use palladium catalysts for cross-coupling reactions between naphthol and aryl halides .

Q. What analytical techniques are suitable for quantifying naphthalene metabolites in biological samples?

- Recommended methods :

- LC-MS/MS : Use isotopic-labeled internal standards (e.g., deuterated 1,2-dihydroxynaphthalene) to improve precision (CV ≤6.6%) .

- GC-MS : Ideal for volatile metabolites (e.g., 1-naphthol) after derivatization .

Advanced Research Questions

Q. How can conflicting data on the hepatotoxicity of naphthalene derivatives be resolved?

- Analysis framework :

- Study heterogeneity assessment : Compare species (e.g., mice vs. rats), exposure routes (oral vs. inhalation), and metabolic activation pathways (CYP450 isoforms) .

- Dose-response reconciliation : Use benchmark dose modeling (BMD) to identify thresholds for adverse effects .

- Mechanistic studies : Investigate reactive metabolites (e.g., naphthoquinones) via in vitro assays (e.g., hepatocyte viability + ROS measurement) .

Q. What advanced spectroscopic methods are effective in characterizing structural isomers of naphthalene derivatives?

- Techniques :

- NMR : Utilize 2D COSY and NOESY to distinguish regioisomers (e.g., 1- vs. 2-substituted naphthalene) .

- X-ray crystallography : Resolve crystal packing and steric effects in derivatives like 1-(4-bromophenyl)-naphthalene .

- UV-Vis spectroscopy : Correlate absorption maxima (λmax) with conjugation patterns (e.g., 269 nm for 1-methoxy-naphthalene) .

Q. How can emission rates of naphthalene from contaminated materials be modeled in enclosed environments?

- Experimental design :

- Non-invasive sampling : Use thermal desorption tubes paired with GC-MS to measure volatiles at 17°C and 21°C .

- Emission modeling : Apply first-order decay equations:

Where = emission rate, = temperature-dependent rate constant, = initial concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.